molecular formula C8H14O3 B14309853 (Oxiran-2-yl)methyl pentanoate CAS No. 110207-31-3

(Oxiran-2-yl)methyl pentanoate

Cat. No.: B14309853
CAS No.: 110207-31-3
M. Wt: 158.19 g/mol
InChI Key: NVLOXZZIKJPCPA-UHFFFAOYSA-N
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Description

(Oxiran-2-yl)methyl pentanoate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxiran-2-yl)methyl pentanoate typically involves the reaction of oxirane (ethylene oxide) with pentanoic acid in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (Oxiran-2-yl)methyl pentanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

(Oxiran-2-yl)methyl pentanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Oxiran-2-yl)methyl pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological and therapeutic effects.

Comparison with Similar Compounds

  • (Oxiran-2-yl)methyl butanoate
  • (Oxiran-2-yl)methyl hexanoate
  • (Oxiran-2-yl)methyl octanoate

Comparison: Compared to its analogs, (Oxiran-2-yl)methyl pentanoate exhibits unique reactivity and stability due to the specific length of its carbon chain. This makes it particularly suitable for certain applications in organic synthesis and industrial processes.

Properties

CAS No.

110207-31-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

oxiran-2-ylmethyl pentanoate

InChI

InChI=1S/C8H14O3/c1-2-3-4-8(9)11-6-7-5-10-7/h7H,2-6H2,1H3

InChI Key

NVLOXZZIKJPCPA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC1CO1

Origin of Product

United States

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